5-chloro-2-(ethylsulfonyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, an ethanesulfonyl group, and a carboxamide group attached to a pyrimidine ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid.
Reaction with Amines: This intermediate is then reacted with aliphatic amines to form the desired product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethanesulfonyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-2-(ethanesulfonyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: Shares a similar core structure but differs in functional groups.
5-Chloro-4-methylxanthone derivatives: Known for their anticonvulsant and analgesic properties.
Uniqueness
5-Chloro-2-(ethanesulfonyl)-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H16ClN3O3S |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-3-23(21,22)15-18-9-12(16)13(19-15)14(20)17-8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,17,20) |
InChI Key |
VGXQESJSPZIFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
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